![molecular formula C14H18N4O B5587325 3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5587325.png)
3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
Synthesis Analysis
Research on related compounds provides insights into potential synthetic routes that might apply to "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one". For instance, methylation of 1,2,3-benzotriazin-4(3H)-one, protected at the 3-position, followed by deprotection, has been explored for synthesizing similar molecules (Boulton & Devi, 1988). Additionally, the reactivity of 1,2,3-benzotriazin-4(3H)-ones towards secondary amines like piperidine suggests potential pathways for introducing the piperidinylmethyl group (Siddiqui & Stevens, 1974).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" has been studied using techniques like density functional theory (DFT) and Hartree–Fock calculations. Such studies provide insights into the vibrational frequencies, infrared intensities, and stable conformers which are critical for understanding the molecular geometry and electronic structure (Taşal et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3-benzotriazin-4(3H)-one derivatives towards various reactants has been explored, indicating the potential for a wide range of chemical transformations. These studies show how substituents on the benzotriazin-4(3H)-one core influence its reactivity, providing a foundation for predicting the chemical behavior of "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" (Katritzky et al., 1999).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting points, and boiling points, are determined by their molecular structure and interactions. Studies on similar molecules provide a basis for understanding the solubility, phase behavior, and stability of "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" (Gupta et al., 2003).
Chemical Properties Analysis
Investigations into the chemical properties of related benzotriazine derivatives reveal insights into their potential reactivity, including nucleophilic and electrophilic sites, reaction mechanisms with various chemical agents, and the influence of substituents on chemical behavior. These studies form a basis for understanding the reactivity patterns, stability, and potential chemical transformations of "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" (Katritzky et al., 2007).
properties
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-6-8-17(9-7-11)10-18-14(19)12-4-2-3-5-13(12)15-16-18/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJEFBFHGNZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperidin-1-yl)methyl]-1,2,3-benzotriazin-4-one |
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